molecular formula C40H50FeP2 B13386157 Cyclopentyl(diphenyl)phosphane;1-cyclopentylethyl-bis(3,5-dimethylphenyl)phosphane;iron

Cyclopentyl(diphenyl)phosphane;1-cyclopentylethyl-bis(3,5-dimethylphenyl)phosphane;iron

Cat. No.: B13386157
M. Wt: 648.6 g/mol
InChI Key: JYHJRDPRSIZFKP-UHFFFAOYSA-N
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Description

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine is a chiral ligand used in asymmetric synthesis and catalysis. This compound is particularly notable for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine typically involves the following steps:

    Preparation of the Ferrocenyl Moiety: The ferrocenyl unit is synthesized through the reaction of ferrocene with appropriate phosphine reagents.

    Chiral Resolution: The chiral centers are introduced using enantioselective catalysts or chiral auxiliaries.

    Coupling Reactions: The diphenylphosphino and dimethylphenylphosphine groups are attached to the ferrocenyl core through coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.

    Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated reagents and catalysts are often employed.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives.

Scientific Research Applications

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism by which ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine exerts its effects involves its ability to coordinate to metal centers in catalytic cycles. The chiral environment provided by the ligand induces enantioselectivity in the catalytic process, leading to the preferential formation of one enantiomer over the other. This is achieved through interactions with molecular targets such as transition metal complexes and enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocenyl-based ligand used in catalysis.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric synthesis.

    1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand in coordination chemistry.

Uniqueness

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine is unique due to its specific chiral configuration and the presence of both ferrocenyl and phosphine moieties. This combination provides a highly effective chiral environment for inducing enantioselectivity in catalytic reactions, making it a valuable tool in asymmetric synthesis.

Properties

Molecular Formula

C40H50FeP2

Molecular Weight

648.6 g/mol

IUPAC Name

cyclopentyl(diphenyl)phosphane;1-cyclopentylethyl-bis(3,5-dimethylphenyl)phosphane;iron

InChI

InChI=1S/C23H31P.C17H19P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h10-15,20-21H,6-9H2,1-5H3;1-6,9-12,17H,7-8,13-14H2;

InChI Key

JYHJRDPRSIZFKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3)C.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe]

Origin of Product

United States

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